diformazan dye

Spectrophotometry Dosimetry Absorption maxima

Histochemical protocols requiring precise in-situ enzyme localization are often compromised by water-soluble formazans that diffuse from the reaction site. NBT-derived diformazan (CAS 12797-93-2) overcomes this by forming an insoluble, deep-blue precipitate directly at the point of enzymatic activity. • Non-linear yield characteristic demands dedicated calibration curves for accurate quantification. • Dual absorption maxima (~522 nm and ~570-610 nm) provide wavelength flexibility and reduce spectral interference. • Compatible with dual-enzyme detection when paired with yellow-red monoformazan substrates.

Molecular Formula C13H19NO2
Molecular Weight 0
CAS No. 12797-93-2
Cat. No. B1170168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediformazan dye
CAS12797-93-2
Synonymsdiformazan dye
Molecular FormulaC13H19NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diformazan Dye Procurement and Assay Selection


Diformazan dye (CAS 12797-93-2) is a deep blue to purple chromogenic product derived from the reduction of ditetrazolium salts, primarily nitro blue tetrazolium (NBT) [1]. The compound is classified as a diformazan, the fully reduced end-product of ditetrazolium reduction, distinct from the monoformazan intermediates produced from monotetrazolium salts such as MTT and INT [2]. Unlike the water-soluble formazans generated from newer-generation tetrazolium salts (XTT, MTS, WST-1), NBT-derived diformazan is an insoluble crystalline precipitate that permits localized deposition within cells and tissues [3].

Diformazan Substitution and Reproducibility Risks


Generic substitution among formazan dyes is not scientifically valid because tetrazolium salts and their formazan products differ fundamentally in reduction pathway linearity, solubility characteristics, spectral properties, and subcellular localization behavior. NBT-derived diformazan exhibits non-linear yield relative to reducing conditions, whereas MTT and INT formazans produce linear yields under identical conditions [1]. Furthermore, NBT reduction proceeds through a red monoformazan intermediate before forming the final blue diformazan product, introducing an additional kinetic variable absent in monotetrazolium reductions [1]. Water-soluble formazans from XTT and MTS circumvent the solubilization step required for NBT-diformazan, but sacrifice the capacity for in situ localization of enzymatic activity that is critical for histochemical applications [2].

Diformazan Differentiation Evidence


Spectral Absorption: NBT vs. BT Diformazan

NBT-derived diformazan exhibits a characteristic broad absorption band with high linear molar extinction coefficients at ∼522 nm and ∼570–610 nm in aqueous-ethanol solution, measured under radiolytic reduction conditions [1]. In contrast, blue tetrazolium (BT)-derived diformazan in aqueous solution displays a single absorption maximum at λmax = 552 nm, representing a spectral shift of approximately 18–58 nm relative to the NBT-diformazan absorption range [2]. This spectral differentiation is significant because it enables wavelength-specific detection and minimizes spectral overlap in multiplexed assays.

Spectrophotometry Dosimetry Absorption maxima

Reduction Linearity: NBT vs. MTT/INT Formazans

The yield of definitive diformazan from Nitro-BT after chemical reduction and after enzymatic reduction in liver homogenate and tissue sections was not in linear proportion to the strength of reducing conditions [1]. In direct contrast, the yields of formazan from the monotetrazoliums INT and MTT were linear under identical experimental conditions [1]. This non-linear behavior of NBT-diformazan production introduces a fundamental calibration requirement that is absent for MTT and INT formazan quantification.

Quantitative histochemistry Enzymatic reduction Linearity

NBT-Diformazan Two-Step Reduction Pathway

Pure Nitro-BT reduces through a red intermediate substance (monoformazan) to a stable blue diformazan under appropriate conditions [1]. This two-step reduction pathway contrasts with the reduction of monotetrazolium salts such as MTT and INT, which produce formazan through a single reduction step (though INT may also exhibit an intermediate phase in certain systems) [1]. The presence of the red monoformazan intermediate introduces an additional kinetic variable that can affect endpoint determination and requires careful optimization of incubation time for reproducible quantification.

Reduction kinetics Intermediate compounds Assay development

Solubility: NBT-Diformazan Organic Solvent Requirement

NBT-derived diformazan is insoluble in aqueous media and requires solubilization in organic solvents for spectrophotometric quantification [1]. Nitrobenzene was identified as a satisfactory solvent for this diformazan [1]. In contrast, XTT-formazan and MTS-formazan are water-soluble, enabling direct measurement without the solubilization step [2]. MTT-formazan occupies an intermediate position, requiring DMSO or acidified isopropanol for dissolution. This fundamental solubility difference dictates distinct workflow requirements and potential solvent compatibility issues.

Solubility Sample preparation DMSO extraction

Diformazan vs. Monoformazan Color Differentiation

Diformazans (derived from ditetrazolium salts such as NBT and BT) characteristically produce blue to black pigments, whereas monoformazans (derived from monotetrazolium salts such as MTT and INT) yield yellow to red chromogenic products [1]. Specifically, NBT-derived diformazan appears as a dark blue insoluble precipitate [2]. This spectral separation provides a distinct visual readout advantage: diformazan blue can be readily distinguished from yellow-red monoformazan products in dual-substrate histochemical staining protocols and in multiplexed assays requiring orthogonal colorimetric detection channels.

Chromogenic detection Visual readout Colorimetric assay

Cellular Localization: In Situ Precipitation vs. Diffusion

NBT-derived diformazan forms an insoluble precipitate at the site of enzymatic reduction, enabling precise in situ localization of dehydrogenase activity within tissue sections and cellular compartments [1]. In contrast, water-soluble formazans such as those from XTT and MTS diffuse freely from the site of reduction, precluding spatial localization of enzymatic activity [1]. This fixability and precipitating property is unique to ditetrazolium-derived diformazans and is not shared by monotetrazolium-derived formazans [2].

Histochemistry Enzyme localization In situ detection

Diformazan Dye Procurement Scenarios


Spatial Enzyme Activity Mapping

When the research objective is to localize dehydrogenase or reductase activity within specific tissue regions or cellular compartments, NBT-diformazan is the appropriate selection due to its insoluble precipitate formation at the reduction site [1]. This application leverages the diformazan property of in situ deposition, which is absent in water-soluble formazans from XTT and MTS that diffuse away from the reaction site. Users must implement reduction-specific calibration curves, as diformazan yield is non-linear with respect to reducing conditions [2].

High-Dose Radiation Dosimetry

NBT-derived diformazan is suitable for high-dose dosimetry applications where the distinct absorption maxima at ∼522 nm and ∼570–610 nm enable sensitive spectrophotometric quantification [1]. The dual-peak absorption profile provides wavelength flexibility and reduces potential spectral interference from other chromophores. This application is specific to NBT-diformazan and cannot be directly substituted with BT-diformazan (λmax = 552 nm) without method revalidation [1].

Dual-Channel Histochemical Staining

For protocols requiring simultaneous detection of two distinct enzymatic activities, the blue-black diformazan chromophore can be paired with yellow-red monoformazan substrates (e.g., INT-formazan) to achieve unambiguous colorimetric differentiation [1]. The spectral separation of ∼100+ nm between blue diformazan and red monoformazan products minimizes cross-talk and enables clear visual or automated image analysis interpretation.

Superoxide Radical Detection

NBT undergoes reduction by superoxide radical anions (O₂⁻) to form insoluble diformazan, enabling detection of intracellular superoxide production [1]. While MTS and XTT provide soluble formazans with higher rate constants for O₂⁻ reaction (MTS: 1.3×10⁵ M⁻¹s⁻¹; XTT: 8.6×10⁴ M⁻¹s⁻¹), NBT-diformazan remains the preferred choice when insoluble precipitate formation is desired for visualization purposes, despite its moderate sensitivity relative to alternative probes [1].

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